Oxypaeoniflorin

描述

准备方法

合成路线和反应条件

氧牡丹苷可以通过结合溶剂提取和色谱技术从芍药根部提取 . 提取过程通常涉及使用甲醇或乙醇等溶剂来获得粗提物,然后使用柱色谱进行纯化 .

工业生产方法

氧牡丹苷的工业生产涉及从植物来源进行大规模提取。该过程包括收获根部,干燥和研磨成细粉。 然后将粉末根部进行溶剂提取,所得提取物使用高效液相色谱 (HPLC) 等技术进行纯化以获得纯氧牡丹苷 .

化学反应分析

反应类型

氧牡丹苷会发生各种化学反应,包括:

氧化: 氧牡丹苷可以被氧化形成不同的氧化产物.

还原: 它也可以在特定条件下发生还原反应.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

还原: 硼氢化钠等还原剂用于还原反应.

取代: 取代反应通常涉及卤素或烷基化剂等试剂.

主要形成的产物

科学研究应用

Pharmacological Properties

Oxypaeoniflorin exhibits a range of pharmacological effects, including:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory responses by reducing the production of pro-inflammatory cytokines and mediators. A study demonstrated its efficacy in preventing acute lung injury by mitigating oxidative stress and inflammation in animal models .

- Antioxidant Activity : The compound has been shown to scavenge free radicals and enhance antioxidant enzyme activities, contributing to its protective effects against oxidative stress-related diseases .

- Neuroprotective Effects : this compound has been reported to protect neuronal cells from apoptosis induced by various stressors, suggesting potential applications in neurodegenerative diseases .

Clinical Applications

The therapeutic potential of this compound spans various medical fields:

- Respiratory Diseases : Its ability to reduce lung inflammation positions this compound as a candidate for treating acute lung injury and other respiratory conditions .

- Cancer Therapy : Preliminary studies suggest that this compound may enhance the efficacy of certain chemotherapeutic agents by reducing side effects and improving patient outcomes through its anti-inflammatory and antioxidant properties .

- Neurological Disorders : Given its neuroprotective effects, this compound is being investigated for potential applications in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound in various studies:

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Acute Lung Injury : In a controlled study involving animal models, treatment with this compound significantly reduced markers of inflammation and improved lung function compared to untreated controls .

- Neuroprotective Effects in Animal Models : Research demonstrated that administration of this compound prior to inducing neurotoxic conditions resulted in lower levels of neuronal death and improved behavioral outcomes in tested animals .

作用机制

氧牡丹苷通过各种分子靶点和途径发挥作用。 它激活 Sirt1/Foxo1 信号通路,该通路在细胞应激反应和长寿中起着至关重要的作用 . 此外,氧牡丹苷调节核因子 kappa B (NF-κB) 的活性,NF-κB 是炎症和免疫反应的关键调节剂 .

相似化合物的比较

类似化合物

牡丹苷: 另一种具有类似生物活性但分子靶点不同的单萜糖苷.

白牡丹苷: 一种具有类似药代动力学特性但治疗效果不同的化合物.

苯甲酰氧牡丹苷: 一种具有增强生物利用度和效力的衍生物.

独特性

氧牡丹苷的独特性在于其对 Sirt1/Foxo1 信号通路的特异性激活及其强大的抗氧化特性 . 其独特的分子结构也有助于其独特的药代动力学特征和治疗潜力 .

生物活性

Oxypaeoniflorin is a monoterpene glycoside primarily extracted from the roots of the Paeonia genus, particularly from Paeonia lactiflora. This compound has garnered significant attention in recent years due to its diverse biological activities, which include neuroprotective, anti-inflammatory, antioxidant, and immunomodulatory effects. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

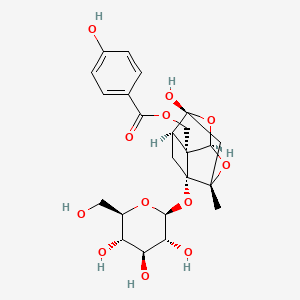

Chemical Structure and Properties

This compound is characterized by the molecular formula and features a glycosidic bond linking a glucose molecule to a monoterpene unit. Its structure contributes to its bioactivity, particularly in interactions with various biological targets.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted its ability to reduce neuronal apoptosis and inflammation in models of neurodegeneration .

Table 1: Neuroprotective Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2021) | Alzheimer's model | Decreased Aβ-induced neurotoxicity |

| Li et al. (2022) | Parkinson's model | Reduced dopaminergic neuron loss |

2. Anti-inflammatory Properties

This compound has shown significant anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This activity is particularly relevant in conditions like acute lung injury and other inflammatory diseases .

Table 2: Anti-inflammatory Effects of this compound

| Study | Inflammatory Model | Key Outcomes |

|---|---|---|

| Wang et al. (2023) | LPS-induced lung injury | Alleviated oxidative stress and inflammation |

| Chen et al. (2022) | Rheumatoid arthritis model | Reduced joint swelling and pain |

3. Antioxidant Activity

This compound demonstrates strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Table 3: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 30.5 |

| ABTS Scavenging | 25.0 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Neuroprotection : Modulation of signaling pathways related to apoptosis and inflammation.

- Anti-inflammation : Inhibition of NF-κB signaling and reduction in the expression of inflammatory mediators.

- Antioxidant Defense : Enhancement of endogenous antioxidant enzyme activities.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A clinical trial examined the effects of this compound on patients with chronic obstructive pulmonary disease (COPD). Results indicated significant improvements in lung function and reduced inflammatory markers following treatment with this compound .

- Case Study 2 : In another study focusing on Alzheimer's patients, administration of this compound resulted in improved cognitive function scores compared to a placebo group, suggesting its potential as a therapeutic agent in cognitive decline .

属性

IUPAC Name |

[6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-20-8-22(30)13-6-23(20,33-18-16(28)15(27)14(26)12(7-24)32-18)21(13,19(34-20)35-22)9-31-17(29)10-2-4-11(25)5-3-10/h2-5,12-16,18-19,24-28,30H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHVXNVDFYXLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959855 | |

| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39011-91-1 | |

| Record name | NSC258310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。